molecular formula C13H20ClNO B8186769 trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride

trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride

Cat. No.: B8186769
M. Wt: 241.76 g/mol
InChI Key: BWDYQBTUEGZYJD-QNTKWALQSA-N
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Description

Structure and Properties trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride is a cyclopentanol derivative featuring a benzylamino-methyl substituent at the trans-3 position of the cyclopentane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or chemical applications.

Synthesis Although direct synthesis details are absent in the evidence, analogous compounds like cyclopentylamine hydrochloride are synthesized via N-alkylation of cyclopentanol (e.g., using benzyl alcohols or amines) . The benzyl group in the target compound may be introduced via reductive amination or substitution reactions, followed by salt formation with HCl.

Properties

IUPAC Name

(1S,3S)-3-[(benzylamino)methyl]cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c15-13-7-6-12(8-13)10-14-9-11-4-2-1-3-5-11;/h1-5,12-15H,6-10H2;1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDYQBTUEGZYJD-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CNCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1CNCC2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride typically involves the following steps:

    Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Benzylamino-Methyl Group: This step involves the nucleophilic substitution of a benzylamine derivative onto the cyclopentanol ring. Common reagents used in this step include benzylamine and formaldehyde.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions. These methods prioritize efficiency, yield, and purity. The use of continuous flow reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentanol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-3-(Benzylamino-methyl)-cyclopentanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Features CAS Number Key Properties/Applications Biological Activity (if reported)
trans-3-(Benzylamino-methyl)-cyclopentanol HCl Cyclopentanol core, trans-3 benzylamino-methyl, HCl salt Not explicitly listed Enhanced solubility (HCl salt), potential CNS or enzyme modulation Not explicitly reported in evidence
trans-3-Aminocyclopentanol Hydrochloride Cyclopentanol core, trans-3 amine, HCl salt 1259436-59-3 Polar, water-soluble Intermediate for pharmaceuticals
Cyclopentylamine Hydrochloride Cyclopentane core, primary amine, HCl salt Not listed High volatility, used in agrochemicals No direct bioactivity reported
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Cyclohexene core, dimethoxyphenyl substituents Not listed Lipophilic, COX-2 inhibition IC50 = 2.71 mM (COX-2 inhibition)
Paroxetine-Related Compound G Piperidine core, benzodioxolyl, fluorophenyl Not listed Psychoactive derivative Serotonin reuptake inhibition (inferred)

Key Comparison Points:

Cyclopentane’s puckered structure may enhance steric interactions compared to flatter cyclohexane rings .

Solubility and Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like cyclopentanol, which is sparingly soluble in water ().

The benzyl group in the target compound may similarly modulate inflammatory pathways. Paroxetine-related compounds () highlight the pharmacological relevance of cyclic amines with aromatic substituents, though their piperidine cores differ from cyclopentanol .

Synthetic Accessibility: Cyclopentanol derivatives are typically synthesized via hydrogenation or amination of biomass-derived furfural (), whereas the benzylamino-methyl group may require selective alkylation or protection/deprotection strategies .

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